4-hydrazinylbenzenesulfonamide Hydrochloride
Overview
Description
4-Hydrazinylbenzenesulfonamide Hydrochloride is a chemical compound with the molecular formula C6H9N3O2S·HCl. It is commonly used as a reference standard in pharmaceutical research and has various applications in scientific studies . The compound is known for its potential in various chemical reactions and its role in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
It’s known that sulfonamide moiety-bearing compounds often target enzymes involved in the biosynthesis of folic acid, a crucial component for dna synthesis in bacteria .
Mode of Action
It’s known that sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (dhps), an enzyme involved in the folic acid biosynthesis pathway . By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis.
Biochemical Pathways
, sulfonamides typically interfere with the folic acid biosynthesis pathway in bacteria. This interference prevents the production of essential nucleotides needed for DNA replication, thereby inhibiting bacterial growth and proliferation .
Result of Action
It’s known that sulfonamides, by inhibiting the folic acid biosynthesis pathway, can prevent bacterial dna synthesis, thereby inhibiting bacterial growth and proliferation .
Biochemical Analysis
Biochemical Properties
4-Hydrazinylbenzenesulfonamide Hydrochloride plays a crucial role in biochemical reactions, primarily through its interaction with carbonic anhydrase enzymes. These enzymes are essential for regulating pH and ion balance in various tissues. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons. This interaction is significant in the context of diseases where carbonic anhydrase activity is dysregulated, such as glaucoma and certain cancers .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, the compound can alter the intracellular pH, which in turn affects various signaling pathways and metabolic processes. This can lead to changes in gene expression profiles, particularly those genes involved in pH regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with carbonic anhydrase enzymes. The sulfonamide group of the compound coordinates with the zinc ion in the enzyme’s active site, leading to enzyme inhibition. This binding prevents the enzyme from facilitating the hydration of carbon dioxide, thereby reducing the production of bicarbonate and protons. Additionally, this inhibition can lead to downstream effects on cellular processes that depend on carbonic anhydrase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under adverse conditions such as high humidity or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of carbonic anhydrase activity, with potential long-term effects on cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity. At higher doses, it can lead to adverse effects such as metabolic acidosis due to excessive inhibition of carbonic anhydrase. These toxic effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate pH and ion balance. It interacts with enzymes such as carbonic anhydrase, affecting the conversion of carbon dioxide to bicarbonate. This interaction can influence metabolic flux and alter the levels of metabolites involved in pH regulation. The compound’s impact on these pathways underscores its potential therapeutic applications in conditions where pH balance is disrupted .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites such as the cytoplasm and mitochondria, where carbonic anhydrase enzymes are abundant. The compound’s distribution is crucial for its efficacy in inhibiting carbonic anhydrase activity in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to these specific compartments. The activity and function of the compound are influenced by its localization, as it needs to be in proximity to carbonic anhydrase enzymes to exert its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride typically involves the reaction of 4-nitrobenzenesulfonamide with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylbenzenesulfonamide Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonamide and hydrazine derivatives, which have applications in pharmaceuticals and other chemical industries .
Scientific Research Applications
4-Hydrazinylbenzenesulfonamide Hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydrazinylbenzenesulfonamide Hydrochloride include:
- 4-Aminosulfonylphenylhydrazine Hydrochloride
- 4-Sulfamoylphenylhydrazine Hydrochloride
- 4-Hydrazinobenzenesulfonamide Hydrochloride (1:1)
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities. Its ability to inhibit carbonic anhydrase, for example, makes it particularly valuable in medical research .
Properties
IUPAC Name |
4-hydrazinylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEURONJLPUALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939095 | |
Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17852-52-7, 27918-19-0 | |
Record name | 4-Hydrazinylbenzenesulfonamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17852-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27918-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Sulfamoylpheny)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Sulfamoylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Hydrazinobenzenesulfonamide hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D634JG95C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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